An In-depth Technical Guide to 3-[(Pyridin-2-ylsulfanyl)methyl]aniline: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 3-[(Pyridin-2-ylsulfanyl)methyl]aniline: Properties, Synthesis, and Potential Applications
This technical guide provides a comprehensive overview of the chemical and physical properties, a proposed synthetic route, and the potential applications of the compound 3-[(Pyridin-2-ylsulfanyl)methyl]aniline. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in novel heterocyclic compounds. Given the limited availability of published experimental data for this specific molecule, this guide synthesizes predicted data with established chemical principles to offer a robust starting point for further investigation.
Introduction and Molecular Overview
3-[(Pyridin-2-ylsulfanyl)methyl]aniline is a unique trifunctional molecule incorporating an aniline moiety, a pyridine ring, and a thioether linkage. This combination of functional groups suggests a rich chemical reactivity and a potential for diverse biological activities. The aniline group is a common precursor for many pharmacologically active compounds, while the pyridine ring is a well-known pharmacophore that can participate in hydrogen bonding and influence the physicochemical properties of a molecule.[1] The thioether linkage provides a flexible spacer and can also be a site for metabolic activity.
The structural features of 3-[(Pyridin-2-ylsulfanyl)methyl]aniline make it an interesting candidate for exploration in several areas of drug discovery, including as a building block for kinase inhibitors, antibacterial agents, or other therapeutic agents.[2][3]
Physicochemical and Spectroscopic Properties
Computed Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C12H12N2S | PubChem[4] |
| Molecular Weight | 216.30 g/mol | PubChem[5] |
| Monoisotopic Mass | 216.07211 Da | PubChem[4] |
| XlogP (Predicted) | 2.5 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |
| Rotatable Bond Count | 3 | PubChem[5] |
| Topological Polar Surface Area | 64.2 Ų | PubChem[5] |
These predicted properties suggest that 3-[(Pyridin-2-ylsulfanyl)methyl]aniline has moderate lipophilicity and a reasonable number of hydrogen bond acceptors, which are often desirable characteristics for drug candidates.
Predicted Spectroscopic Profile
A detailed spectroscopic analysis would be required for the definitive characterization of 3-[(Pyridin-2-ylsulfanyl)methyl]aniline. Based on its structure, the following spectral characteristics are anticipated:
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¹H NMR: The spectrum would be complex, with distinct signals for the aromatic protons on both the aniline and pyridine rings. A characteristic singlet for the methylene (-CH₂-) protons would be expected, likely in the range of 4.0-4.5 ppm. The amine (-NH₂) protons would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
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¹³C NMR: The spectrum would show 12 distinct carbon signals corresponding to the molecular formula. The chemical shifts would be indicative of the aromatic carbons of the pyridine and aniline rings, as well as the methylene carbon of the thioether linkage.
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IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), and C-N and C-S stretching vibrations in the fingerprint region.[6]
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 216.07.[4] High-resolution mass spectrometry would be able to confirm the elemental composition.
Proposed Synthesis and Purification
A plausible and efficient synthetic route to 3-[(Pyridin-2-ylsulfanyl)methyl]aniline can be designed based on established organic chemistry principles. The following two-step process is proposed:
Synthetic Workflow
Caption: A proposed two-step synthetic workflow for 3-[(Pyridin-2-ylsulfanyl)methyl]aniline.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Aminobenzyl chloride
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To a solution of 3-aminobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add thionyl chloride (1.1 eq) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-aminobenzyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 3-[(Pyridin-2-ylsulfanyl)methyl]aniline
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To a solution of 2-mercaptopyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add a strong base such as sodium hydride (1.1 eq) portion-wise at 0 °C.
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Stir the mixture for 30 minutes at 0 °C to form the sodium thiolate salt.
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Add a solution of crude 3-aminobenzyl chloride (1.0 eq) in DMF dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product, 3-[(Pyridin-2-ylsulfanyl)methyl]aniline.
Reactivity and Potential for Derivatization
The presence of three distinct functional groups in 3-[(Pyridin-2-ylsulfanyl)methyl]aniline offers multiple avenues for further chemical modification.
Caption: Potential sites of reactivity on the 3-[(Pyridin-2-ylsulfanyl)methyl]aniline scaffold.
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Aniline Moiety: The primary amine of the aniline ring is nucleophilic and can readily undergo acylation to form amides, sulfonylation to form sulfonamides, and alkylation reactions.[2]
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Pyridine Ring: The nitrogen atom of the pyridine ring is basic and can be protonated, alkylated to form pyridinium salts, or oxidized to the corresponding N-oxide.
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Thioether Linkage: The sulfur atom can be oxidized to the corresponding sulfoxide and sulfone, which may modulate the compound's biological activity and physicochemical properties.
This rich reactivity profile allows for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.
Hypothesized Biological and Pharmacological Profile
While no specific biological activity has been reported for 3-[(Pyridin-2-ylsulfanyl)methyl]aniline, its structural motifs are present in numerous bioactive molecules.[7][8]
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Antibacterial Potential: Pyridine and aniline derivatives have been explored for their antibacterial properties.[3][7] The pyridine ring can mimic natural purines and pyrimidines, potentially interfering with bacterial metabolic pathways.
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Anticancer Activity: The aniline scaffold is a key component of many kinase inhibitors used in cancer therapy.[9] Derivatization of the aniline amine group could lead to compounds that bind to the ATP-binding site of various kinases.
-
CNS Activity: The pyridine moiety is present in many centrally acting drugs. Further exploration of this compound and its derivatives for activity on CNS targets could be a fruitful area of research.
Future Research Directions
To fully elucidate the potential of 3-[(Pyridin-2-ylsulfanyl)methyl]aniline, the following experimental work is recommended:
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Synthesis and Characterization: The proposed synthetic route should be carried out, and the final compound should be fully characterized using modern analytical techniques, including NMR, IR, and mass spectrometry.
-
In Vitro Biological Screening: The compound should be screened against a panel of biological targets, including various bacterial strains, cancer cell lines, and key enzymes such as kinases.
-
SAR Studies: A library of derivatives should be synthesized based on the reactivity map to explore the structure-activity relationships and optimize for potency and selectivity.
-
Physicochemical Property Determination: Experimental determination of key physicochemical properties, such as solubility, logP, and pKa, will be crucial for understanding its drug-like properties.
Conclusion
3-[(Pyridin-2-ylsulfanyl)methyl]aniline represents a novel chemical scaffold with significant potential for the development of new therapeutic agents. Although experimental data is currently lacking, this in-depth guide provides a solid foundation for future research by outlining its predicted properties, a plausible synthetic route, and a rationale for its potential biological activities. The versatile nature of its functional groups makes it an attractive starting point for medicinal chemistry campaigns aimed at discovering new drugs for a variety of diseases.
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